molecular formula C23H25BrFN3O2 B1205519 4-Bromospiperone CAS No. 76139-30-5

4-Bromospiperone

Número de catálogo: B1205519
Número CAS: 76139-30-5
Peso molecular: 474.4 g/mol
Clave InChI: ALHZOZGEQMHCRV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Bromospiperone, also known as this compound, is a useful research compound. Its molecular formula is C23H25BrFN3O2 and its molecular weight is 474.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for confirming the structural identity and purity of 4-Bromospiperone?

To confirm the structure, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) and high-resolution mass spectrometry (HRMS) are essential for verifying molecular connectivity and bromine/fluorine substitution patterns . Purity analysis typically employs reverse-phase HPLC with UV detection, calibrated against reference standards. For novel derivatives, elemental analysis may supplement these methods. Researchers should cross-reference spectral data with literature and ensure compliance with journal requirements for compound characterization, including detailed experimental protocols in supplementary materials .

Q. How should researchers design in vitro binding assays to evaluate this compound’s affinity for dopamine and serotonin receptors?

Use radioligand displacement assays with cell membranes expressing cloned human receptors (e.g., D₂ and 5-HT₂A subtypes). Include a reference antagonist (e.g., ketanserin for 5-HT₂A) to validate assay conditions. Perform saturation binding to determine Kd and competition assays to calculate IC50 and Ki values. Normalize data to account for nonspecific binding and repeat experiments in triplicate to ensure reproducibility. Statistical tools like nonlinear regression (e.g., GraphPad Prism) are critical for curve fitting .

Q. What literature-based protocols are available for synthesizing this compound, and how can yield optimization be systematically approached?

Published syntheses often involve bromination of spiperone derivatives using N-bromosuccinimide (NBS) under controlled conditions. Key variables for optimization include solvent polarity (e.g., DCM vs. THF), temperature, and catalyst (e.g., Lewis acids). Researchers should conduct fractional factorial experiments to identify significant factors and employ LC-MS to monitor reaction progress. Document all modifications rigorously to align with reproducibility standards in organic chemistry journals .

Advanced Research Questions

Q. How can contradictions in reported receptor binding data for this compound across studies be resolved methodologically?

Discrepancies may arise from differences in assay conditions (e.g., buffer pH, ion concentrations) or receptor isoforms. To address this:

  • Perform a meta-analysis of published Ki values, stratifying data by experimental parameters.
  • Replicate key studies under standardized conditions, using WHO-recommended reference materials.
  • Apply statistical tests (e.g., ANOVA) to evaluate inter-lab variability.
  • Use molecular docking simulations to explore ligand-receptor interactions that might explain divergent results .

Q. What strategies are effective for integrating this compound into longitudinal in vivo studies targeting neuropsychiatric disorders, considering its pharmacokinetic limitations?

  • Dosing : Conduct pilot pharmacokinetic studies to establish plasma half-life and blood-brain barrier penetration.
  • Formulation : Use nanoemulsions or liposomal carriers to enhance bioavailability.
  • Behavioral Models : Pair with validated assays (e.g., prepulse inhibition for schizophrenia models) and include positive/negative controls.
  • Data Collection : Employ blinded scoring and automated behavioral tracking systems to minimize bias. Statistical power analysis should guide sample size selection .

Q. How can researchers align studies on this compound’s metabolic pathways with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

  • Feasibility : Use hepatocyte microsomes or CYP450 isoform-specific assays to identify primary metabolites.
  • Novelty : Focus on understudied Phase II conjugation pathways.
  • Ethics : Adhere to institutional guidelines for animal/human tissue use.
  • Relevance : Link metabolite profiles to clinical drug-drug interaction risks. Pre-register study designs on platforms like Open Science Framework to enhance transparency .

Q. What computational approaches are recommended for predicting off-target effects of this compound in silico?

  • Target Prediction : Use SwissTargetPrediction or SEAware to identify potential off-targets.
  • Molecular Dynamics (MD) : Simulate ligand binding to homologous receptors (e.g., adrenergic receptors) to assess selectivity.
  • Toxicity Profiling : Apply QSAR models like ProTox-II to predict hepatotoxicity. Validate findings with orthogonal assays (e.g., high-content screening in HepG2 cells) .

Q. Methodological Guidelines

  • Data Contradiction Analysis : Use iterative triangulation, combining experimental replication, meta-analysis, and computational modeling .
  • Experimental Design : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses .
  • Statistical Rigor : Predefine significance thresholds (e.g., α = 0.01 for high-throughput screens) and correct for multiple comparisons .

Propiedades

Número CAS

76139-30-5

Fórmula molecular

C23H25BrFN3O2

Peso molecular

474.4 g/mol

Nombre IUPAC

1-(4-bromophenyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C23H25BrFN3O2/c24-18-5-9-20(10-6-18)28-16-26-22(30)23(28)11-14-27(15-12-23)13-1-2-21(29)17-3-7-19(25)8-4-17/h3-10H,1-2,11-16H2,(H,26,30)

Clave InChI

ALHZOZGEQMHCRV-UHFFFAOYSA-N

SMILES

C1CN(CCC12C(=O)NCN2C3=CC=C(C=C3)Br)CCCC(=O)C4=CC=C(C=C4)F

SMILES canónico

C1CN(CCC12C(=O)NCN2C3=CC=C(C=C3)Br)CCCC(=O)C4=CC=C(C=C4)F

Key on ui other cas no.

76139-30-5

Sinónimos

4-bromospiperone
4-bromospiperone, 77Br-labeled
4-bromospiroperidol
p-bromospiperone
p-bromospiroperidol

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.